![molecular formula C7H6N2S B1373442 Benzo[C]isothiazol-4-amine CAS No. 56910-92-0](/img/structure/B1373442.png)

Benzo[C]isothiazol-4-amine

Overview

Description

Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

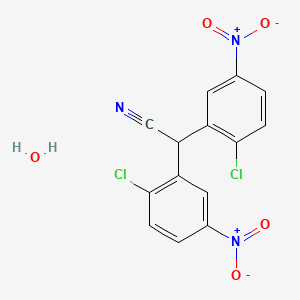

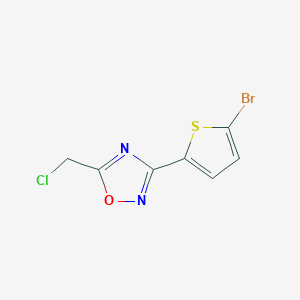

The molecular structure of Benzo[C]isothiazol-4-amine includes a benzene ring fused with an isothiazole ring . The isothiazole ring contains a sulfur atom and a nitrogen atom .Chemical Reactions Analysis

In the synthesis of certain derivatives, the intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis

Benzo[C]isothiazol-4-amine has a molecular weight of 150.20 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 0 .Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Benzo[C]isothiazol-4-amine derivatives have been studied for their potential anticancer properties. The compound’s ability to inhibit various cancer cell lines makes it a valuable candidate for drug development. Researchers have synthesized various derivatives that show promising activity against specific types of cancer cells, indicating the potential for these compounds to be developed into effective anticancer agents .

Green Chemistry: Synthesis Processes

In the realm of green chemistry, Benzo[C]isothiazol-4-amine plays a crucial role in developing environmentally friendly synthesis processes. Its derivatives can be synthesized using condensation reactions with aldehydes, ketones, acids, or acyl chlorides, which are considered more sustainable and less harmful to the environment .

Anti-inflammatory Applications

Compounds derived from Benzo[C]isothiazol-4-amine have shown significant anti-inflammatory properties. These derivatives can inhibit the COX enzymes, which are key players in the inflammatory process. This inhibition can potentially lead to the development of new anti-inflammatory drugs that could treat various inflammatory disorders .

Enzyme Inhibition

Benzo[C]isothiazol-4-amine and its derivatives have been identified as inhibitors of several enzymes. This property is particularly important in the development of new pharmaceuticals, as enzyme inhibition can lead to the treatment of diseases where overactive enzymes play a role .

Fluorescence Imaging

The unique chemical structure of Benzo[C]isothiazol-4-amine allows it to be used in fluorescence imaging. This application is crucial in biological research, where it can be used to label and track biological molecules, cells, or tissues, providing valuable insights into biological processes and diseases .

Electroluminescent Devices

Due to its electronic properties, Benzo[C]isothiazol-4-amine is used in the development of electroluminescent devices. These devices are used in various applications, including display technologies and lighting, where the compound’s ability to emit light when an electric current is applied is exploited .

Mechanism of Action

Target of Action

Benzo[C]isothiazol-4-amine primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .

Biochemical Pathways

The primary biochemical pathway affected by Benzo[C]isothiazol-4-amine is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of thromboxane, prostaglandins, and prostacyclin . These downstream effects can lead to a reduction in inflammation and pain, as these molecules are involved in the inflammatory response .

Pharmacokinetics

It is known that the presence of isothiazole in a compound can protect the molecule from the action of enzymes, thereby extending the time of the molecule’s action and potentially allowing for less frequent administration of the drug .

Result of Action

The molecular and cellular effects of Benzo[C]isothiazol-4-amine’s action primarily involve the reduction of inflammation. By inhibiting the COX enzymes, the compound reduces the production of molecules involved in the inflammatory response . This can result in a decrease in inflammation and associated pain .

Action Environment

It is known that the presence of isothiazole in a compound can protect the molecule from the action of enzymes , which could potentially influence the compound’s action and efficacy in different environments

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,1-benzothiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-6-2-1-3-7-5(6)4-10-9-7/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKXNBZDJVHECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSC=C2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90698137 | |

| Record name | 2,1-Benzothiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56910-92-0 | |

| Record name | 2,1-Benzothiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1373359.png)

![3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1373360.png)

![2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride](/img/structure/B1373361.png)

![2-[Bis(2-methoxyethyl)amino]-5-methylbenzoic acid](/img/structure/B1373364.png)

![(6-Methylbenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1373375.png)

![2-(2-bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373381.png)